1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine
Overview
Description
“1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine” is a compound with the CAS Number: 1017463-86-3 . It has a molecular weight of 156.25 . This compound is part of the thiazole family, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of “1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine” includes a thiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, one sulfur, and one nitrogen atoms .Physical And Chemical Properties Analysis
“1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine” is a liquid at room temperature . It has a molecular weight of 156.25 .Scientific Research Applications
Synthesis and Structural Properties of Thiazole Derivatives
- Synthetic Routes and Structural Insights : Research on the synthesis of thiazole derivatives, such as substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, reveals various synthetic pathways and the structural properties of these compounds. High-resolution magnetic resonance spectra and ab initio calculations have been used to understand the conformation of the observed products, indicating the significance of thiazole compounds in synthetic chemistry (Issac & Tierney, 1996).
Chemical Reactivity and Applications
- Reactivity and Building Blocks : The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones highlights the reactivity of thiazole derivatives and their value as building blocks for synthesizing a wide range of heterocyclic compounds. This demonstrates the versatile applications of thiazole-based compounds in creating complex molecular architectures, which may extend to "1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine" (Gomaa & Ali, 2020).
Environmental and Biological Implications
- Toxicological Assessment : A review on the scaling-up of ionic liquid-based technologies, including the toxicological aspects of certain compounds, underscores the importance of understanding the toxicity and environmental impact of chemical substances before their industrial application. This perspective can be relevant for assessing the safety and environmental implications of thiazole derivatives, including "1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine" (Ostadjoo et al., 2018).
Future Directions
Mechanism of Action
Target of Action
These include various enzymes, receptors, and ion channels involved in numerous physiological processes .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in the target’s function . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s chemical structure.
Biochemical Pathways
Thiazole derivatives have been found to impact a broad range of biochemical pathways, often resulting in significant downstream effects .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability . These properties can be influenced by various factors, including the compound’s chemical structure and the physiological conditions under which it is administered.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine. These factors can include the physiological conditions under which the compound is administered, the presence of other compounds, and the specific characteristics of the target. Thiazole derivatives are generally stable under a wide range of conditions .
properties
IUPAC Name |
1-(5-ethyl-1,3-thiazol-2-yl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-3-6-4-9-7(10-6)5(2)8/h4-5H,3,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APKAMZXMSWTCKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)C(C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Ethyl-1,3-thiazol-2-yl)ethan-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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